molecular formula C8H7FO B2610765 1-(Ethenyloxy)-2-fluorobenzene CAS No. 1499988-60-1

1-(Ethenyloxy)-2-fluorobenzene

Cat. No.: B2610765
CAS No.: 1499988-60-1
M. Wt: 138.141
InChI Key: SCYWBLZVPQCHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethenyloxy)-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a fluorine atom and an ethenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethenyloxy)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Fluorophenol+Vinyl BromideK2CO3,DMFThis compound\text{2-Fluorophenol} + \text{Vinyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Fluorophenol+Vinyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Ethenyloxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to 1-(Ethoxy)-2-fluorobenzene.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethenyloxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxy)-2-fluorobenzene
  • 1-(Ethoxy)-2-fluorobenzene
  • 1-(Propoxy)-2-fluorobenzene

Uniqueness

1-(Ethenyloxy)-2-fluorobenzene is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and electronic properties compared to its analogs. The combination of the ethenyloxy group and the fluorine atom makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-ethenoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWBLZVPQCHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.